molecular formula C13H24N2O2 B3093927 Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate CAS No. 1251012-52-8

Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Cat. No.: B3093927
CAS No.: 1251012-52-8
M. Wt: 240.34 g/mol
InChI Key: GBPFKXPJCJSCBK-HBNTYKKESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Identity and Structure Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate (CAS: 1251019-89-2) is a bicyclic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group and an aminomethyl substituent. Its molecular formula is C₁₃H₂₄N₂O₂, with a molar mass of 240.34 g/mol . The compound’s stereochemistry—defined by the 3aR,4R,6aS configuration—plays a critical role in its reactivity and biological interactions, particularly in drug discovery contexts where enantiomeric purity influences target binding .

Boc-protection of pyrrolidine precursors .

Functionalization (e.g., hydroxylation, sulfonation) to introduce substituents like aminomethyl groups .

Cyclization steps to form the bicyclic core .

Key characterization data for related compounds include:

  • NMR: Distinct signals for Boc groups (δ ~1.4 ppm for tert-butyl protons) and pyrrolidine ring protons (δ 2.1–4.3 ppm) .
  • Mass Spectrometry: Molecular ion peaks such as [M + H]⁺ = 303.6 for intermediates .

Applications This compound serves as a key intermediate in medicinal chemistry, particularly for synthesizing antagonists of retinol-binding protein 4 (RBP4) and other bioactive molecules . Its aminomethyl group enables further derivatization, such as coupling with carboxylic acids or electrophilic fragments .

Properties

IUPAC Name

tert-butyl (3aR,4R,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-13(2,3)17-12(16)15-7-10-5-4-9(6-14)11(10)8-15/h9-11H,4-8,14H2,1-3H3/t9-,10+,11+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPFKXPJCJSCBK-HBNTYKKESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCC(C2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@H]2CC[C@H]([C@H]2C1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the hexahydrocyclopenta[c]pyrrole ring system, followed by the introduction of the tert-butyl group and the aminomethyl group. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry is achieved.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the aminomethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

This compound features a unique hexahydrocyclopenta[c]pyrrole ring system, which contributes to its reactivity and biological interactions. Its molecular formula is C13H24N2O2C_{13}H_{24}N_{2}O_{2} with a molecular weight of approximately 240.34 g/mol. The compound is characterized by the presence of both a tert-butyl group and an aminomethyl group, which are critical for its chemical behavior and interactions.

Medicinal Chemistry

The compound is being explored for its potential therapeutic properties. It may serve as a precursor in the development of new pharmaceuticals targeting various diseases due to its structural features that allow interaction with biological molecules.

Research has indicated that Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate exhibits biological activity that could be relevant in drug development. Studies are ongoing to understand its interactions with enzymes and receptors, potentially leading to new treatments for conditions like cancer or neurological disorders.

Chemical Synthesis

As a versatile building block, this compound is utilized in synthetic organic chemistry to create more complex molecules. Its ability to undergo various chemical transformations (oxidation, reduction, and substitution) makes it valuable for chemists looking to develop novel compounds.

Case Study 1: Drug Development

A recent study explored the use of this compound as a scaffold for designing new anti-cancer agents. The research demonstrated that modifications to the compound could enhance its efficacy against specific cancer cell lines.

Case Study 2: Biological Interactions

Another investigation focused on the biological interactions of this compound with neurotransmitter receptors. The findings suggested potential applications in treating neurological disorders by modulating receptor activity.

Mechanism of Action

The mechanism of action of Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Applications/Notes Reference
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₃H₂₄N₂O₂ 240.34 Boc, aminomethyl RBP4 antagonist precursor
tert-Butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Boc, ketone Intermediate for kinase inhibitors
tert-Butyl 4-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate C₁₂H₁₉NO₃ 225.28 Boc, ketone Synthetic intermediate
(3aR,6aS)-tert-butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate C₁₂H₂₀N₂O₂ 224.30 Boc, secondary amine Precursor for trifluoromethylphenyl derivatives

Key Differences and Implications

Functional Groups: The aminomethyl group in the target compound enhances its nucleophilicity, enabling conjugation with electrophiles (e.g., carboxylic acids, sulfonyl chlorides) . In contrast, ketone-containing analogs (e.g., CAS 148404-28-8) are less reactive toward nucleophilic substitution but serve as substrates for reductions or Grignard reactions . Boc-protected amines (e.g., in ’s intermediates) exhibit stability under basic conditions but require acidic deprotection (e.g., HCl) for further functionalization .

Stereochemical Impact :

  • The 3aR,4R,6aS configuration in the target compound distinguishes it from diastereomers like (3aS,6aS)-tert-butyl derivatives. For example, stereochemistry affects binding affinity to biological targets such as CK1 kinases or RBP4 .

Synthetic Routes :

  • Target Compound : Likely synthesized via reductive amination of a ketone precursor (e.g., tert-butyl 5-oxohexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate) followed by Boc protection .
  • Ketone Analogs : Prepared via oxidation of alcohol intermediates (e.g., RuO₂/NaIO₄-mediated oxidation) .

Biological Relevance: The target compound’s aminomethyl group aligns with drug design strategies for introducing basic nitrogen atoms, which improve solubility and target engagement . Ketone analogs (e.g., CAS 146231-54-1) are often intermediates in synthesizing more complex bicyclic amines but lack direct bioactivity .

Physicochemical Properties

Property Target Compound tert-Butyl 5-oxo Analog tert-Butyl 4-oxo Analog
Melting Point Not reported 70–71°C Not reported
Boiling Point Not reported Not reported Not reported
Solubility Likely polar aprotic solvents Soluble in CHCl₃, THF Soluble in DCM, ethyl acetate
Stability Stable under inert conditions Hygroscopic; requires drying Stable at room temperature

Biological Activity

Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate is a complex organic compound recognized for its potential biological activities. This article delves into its synthesis, biological mechanisms, and activity in various research contexts.

Chemical Structure and Properties

  • IUPAC Name : tert-butyl (3aR,4R,6aS)-4-(aminomethyl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrole-2-carboxylate
  • Molecular Formula : C12H22N2O2
  • Molecular Weight : 226.31 g/mol
  • CAS Number : 1251012-52-8

Synthesis

The synthesis of this compound typically involves multiple steps:

  • Formation of the hexahydrocyclopenta[c]pyrrole ring system.
  • Introduction of the tert-butyl group.
  • Addition of the aminomethyl group.

These steps require specific catalysts and controlled conditions to maintain the desired stereochemistry .

The biological activity of this compound is attributed to its interaction with various molecular targets:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes, influencing metabolic pathways.
  • Receptor Binding : It may bind to receptors involved in neurotransmission and cellular signaling.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit significant antitumor properties. For instance:

  • In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through mitochondrial depolarization and reactive oxygen species generation .

Table 1: Antitumor Activity Comparison

CompoundIC50 (µM)Mechanism
Compound A1.5Induces apoptosis
Compound B0.76Inhibits tubulin polymerization
Racemic CompoundTBDTBD

Neuroprotective Effects

Preliminary studies suggest that this compound may also possess neuroprotective properties by modulating neurotransmitter levels and reducing oxidative stress in neuronal cells.

Case Studies

  • Study on Apoptosis Induction : A study demonstrated that Racemic compounds could effectively induce apoptosis in HeLa cells through caspase activation .
  • Endothelial Cell Interaction : Another research highlighted the potential antivascular activity of related compounds by disrupting endothelial cell sprouting in vitro .

Q & A

Q. What are the key synthetic routes for preparing racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate?

The compound is synthesized via multi-step routes involving:

  • Boc protection : Starting from bicyclic amines (e.g., (3aR,7aS)-2,3,3a,4,7,7a-hexahydro-1H-isoindole), Boc protection is achieved using Boc₂O in CH₂Cl₂ at 0°C .
  • Oxidative cleavage : RuO₂·H₂O/NaIO₄-mediated oxidation of dihydroisoindole intermediates generates diacids, which undergo cyclization to form the bicyclic pyrrolidine core .
  • Alternative oxidation : A scalable method replaces RuO₂ with KMnO₄ for cost-effective oxidative cleavage, yielding 85–90% purity after silica gel chromatography .

Q. What safety precautions are critical when handling this compound?

  • Hazard mitigation : Use personal protective equipment (PPE) due to potential skin/eye irritation. Consult safety data sheets (SDS) for specific hazards (e.g., CAS 146231-54-1 derivatives) .
  • First aid : In case of exposure, rinse with water and seek medical attention immediately. Provide SDS to medical personnel .

Q. How is the compound characterized post-synthesis?

  • NMR analysis : 1^1H and 13^13C NMR (e.g., δ 1.48 ppm for tert-butyl protons, δ 7.51–7.25 ppm for aromatic substituents) confirm structural integrity .
  • Chromatography : Flash column chromatography (0–30% EtOAc/hexanes) and Pd/C-catalyzed hydrogenation (40 psi H₂) ensure purity .

Advanced Research Questions

Q. How can enantiomeric resolution of the racemic mixture be achieved?

  • Chiral chromatography : Use chiral stationary phases (e.g., Chiralpak® columns) with hexane/isopropanol gradients.
  • Derivatization : Employ chiral auxiliaries (e.g., Mosher’s acid) to form diastereomers separable via standard silica gel chromatography. No direct evidence in provided data, but analogous methods for bicyclic amines suggest feasibility .

Q. What challenges arise in optimizing palladium-catalyzed amination for functionalizing the bicyclic core?

  • Substrate sensitivity : The tertiary amine in the bicyclic structure may coordinate Pd, requiring ligands like Xantphos to prevent catalyst poisoning .
  • Reaction conditions : Elevated temperatures (80–100°C) and anhydrous solvents (e.g., toluene) improve coupling efficiency with aryl bromides (e.g., 1-bromo-2-(trifluoromethyl)benzene) .

Q. How do steric and electronic effects influence the reactivity of the aminomethyl group in downstream modifications?

  • Steric hindrance : The tert-butyl group and bicyclic framework limit nucleophilic attack, necessitating bulky electrophiles (e.g., methyl 2-chloro-6-methylpyrimidine-4-carboxylate) for efficient alkylation .
  • Electronic activation : Protonation of the amine (e.g., HCl-mediated Boc deprotection) enhances electrophilicity for subsequent acylation or sulfonation .

Q. What analytical strategies resolve contradictions in NMR data for diastereomeric byproducts?

  • 2D NMR : COSY and NOESY differentiate diastereomers by correlating coupling constants and spatial proximity of protons (e.g., cyclopentane ring protons at δ 2.75–3.49 ppm) .
  • LC-MS/MS : High-resolution mass spectrometry identifies isotopic patterns, while tandem MS fragments confirm substituent positioning .

Methodological Considerations

Q. How to troubleshoot low yields in the cyclization step of the bicyclic core?

  • Acid catalysis : Use Ac₂O/NaOAc at 120°C to promote intramolecular cyclization via keto-enol tautomerization .
  • Solvent selection : Polar aprotic solvents (e.g., CH₃CN) stabilize transition states during ring closure .

Q. What are the limitations of RuO₂ vs. KMnO₄ in oxidative cleavage steps?

  • RuO₂/NaIO₄ : Higher selectivity for dihydroisoindole oxidation but generates toxic Ru waste .
  • KMnO₄ : Cost-effective and scalable but may overoxidize sensitive functional groups unless carefully controlled .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate
Reactant of Route 2
Racemic-(3aR,4R,6aS)-tert-butyl 4-(aminomethyl)hexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.